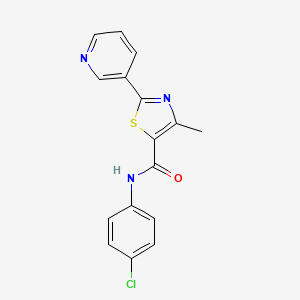

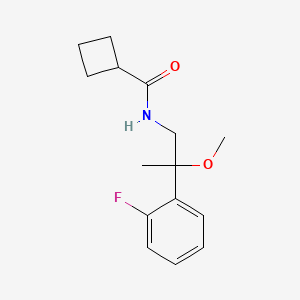

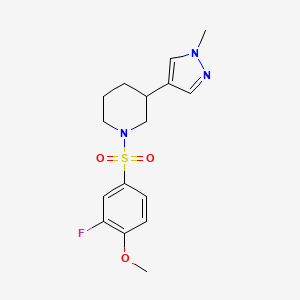

![molecular formula C13H14N2O6 B2590148 5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one CAS No. 1630764-00-9](/img/structure/B2590148.png)

5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one” is a complex organic molecule. It contains a 1,2-oxazol-3(2H)-one group, which is a type of oxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a trimethoxyphenyl (TMP) group , which is a six-membered electron-rich ring and is a critical and valuable core of a variety of biologically active molecules .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to contain an oxazole ring attached to a carbonyl group, which is in turn attached to a trimethoxyphenyl group . The exact structure would need to be determined through techniques such as X-ray crystallography .

Applications De Recherche Scientifique

Multicomponent Synthesis

A novel multicomponent synthesis of 5-aminooxazole from simple and readily available inputs has been described, showcasing the utility of oxazole derivatives in constructing complex scaffolds like pyrrolo[3,4-b]pyridin-5-one. This synthesis involves a triple domino sequence, highlighting the efficiency and versatility of oxazole derivatives in organic synthesis (Janvier et al., 2002).

Antimicrobial Activities

Oxazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of oxazole-based compounds in medicinal chemistry for developing new antimicrobial agents (Bektaş et al., 2007).

Foldamer Synthesis

The synthesis of oligomers containing oxazolidin-2-ones showcases the application of oxazole derivatives in creating foldamers, which are oligomers that fold into well-defined structures. These structures are significant in the study of biomimetic systems and the development of novel materials (Lucarini & Tomasini, 2001).

Organic Synthesis Methodologies

Research has also focused on developing new methodologies for the synthesis of oxazolidin-2-ones, emphasizing the importance of oxazole derivatives in organic synthesis and the exploration of new synthetic routes (Cardillo et al., 1985).

Nonlinear Optical Properties

Oxazole derivatives have been investigated for their third-order nonlinear optical properties, highlighting their potential in applications such as optical limiting, which is crucial for developing advanced optical and photonic devices (Murthy et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

5-amino-2-(3,4,5-trimethoxybenzoyl)-1,2-oxazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c1-18-8-4-7(5-9(19-2)12(8)20-3)13(17)15-11(16)6-10(14)21-15/h4-6H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECRLYZFWHFNPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=O)C=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

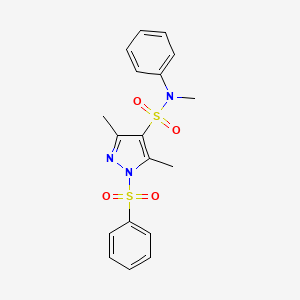

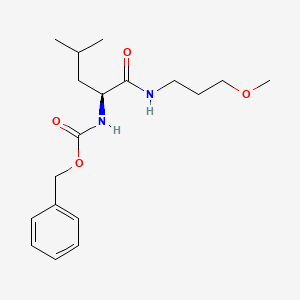

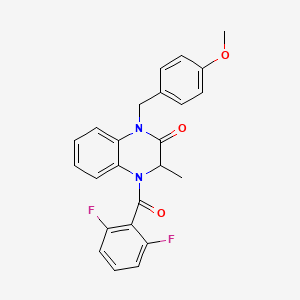

![4-(2,5-diethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2590069.png)

![N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2590084.png)